molecular formula C26H33NO12S B135525 Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester CAS No. 155155-64-9

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester

Cat. No.: B135525
CAS No.: 155155-64-9
M. Wt: 583.6 g/mol
InChI Key: NPLKOUSSDBQHEN-MVWXVPEESA-N
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Description

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester is a useful research compound. Its molecular formula is C26H33NO12S and its molecular weight is 583.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester primarily targets glycoprotein receptors on the surface of cells. These receptors play a crucial role in cellular communication and pathogen recognition, making them significant in the context of infectious diseases .

Mode of Action

The compound interacts with its targets by binding to the glycoprotein receptors, specifically sialic acid-binding sites. This binding can inhibit the interaction between pathogens and host cells, thereby preventing infection. Additionally, it may modulate immune responses by altering receptor signaling pathways .

Biochemical Pathways

The interaction of this compound with glycoprotein receptors affects several biochemical pathways, including those involved in cell adhesion, signal transduction, and immune response. By blocking pathogen entry, it disrupts the normal progression of infectious diseases and can lead to reduced pathogen load and inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed widely across tissues, metabolized primarily in the liver, and excreted via the kidneys. Its acetylated form enhances its stability and bioavailability .

Result of Action

At the molecular level, the compound’s action results in the inhibition of pathogen binding to host cells, thereby preventing infection. At the cellular level, it can modulate immune responses, reduce inflammation, and promote cellular homeostasis. These effects collectively contribute to its therapeutic potential in treating infectious diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its binding affinity to glycoprotein receptors, while extreme temperatures could affect its structural integrity. Additionally, interactions with other biomolecules in the body can modulate its activity and therapeutic outcomes .

Properties

IUPAC Name

methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLKOUSSDBQHEN-MVWXVPEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471287
Record name Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155155-64-9
Record name Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate in ganglioside synthesis?

A1: Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate serves as a crucial building block in the chemoenzymatic synthesis of ganglioside analogs, specifically GM4 analogs. [, ] These analogs have shown potential as immunosuppressive agents. [] The compound acts as a sialyl donor, facilitating the introduction of sialic acid residues into the growing ganglioside structure.

Q2: Can you elaborate on the mechanism by which Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate participates in ganglioside synthesis?

A2: This compound acts as a glycosyl donor in a reaction promoted by N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). [, ] The NIS/TfOH activates the thiophenyl group of the compound, enabling its coupling to a specific hydroxyl group on an acceptor molecule, typically a galactose or N-acetylgalactosamine residue already present in the growing ganglioside structure. This coupling forms a new glycosidic bond, extending the carbohydrate chain and ultimately leading to the desired ganglioside analog. [, ]

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